3,4-Difluorobenzamide
Übersicht
Beschreibung
3,4-Difluorobenzamide is a chemical compound with the molecular formula C7H5F2NO . It has a molecular weight of 157.12 g/mol . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two fluorine atoms at the 3rd and 4th positions and an amide group .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 157.12 g/mol . The compound has a topological polar surface area of 43.1 Ų .Wissenschaftliche Forschungsanwendungen
Structural and Mechanical Properties in Polymorphs
A study conducted by Mondal et al. (2017) explores three polymorphs of a closely related compound, N-(3,5-difluorophenyl)-2,4-difluorobenzamide. This research underscores the importance of short, linear C-H⋅⋅⋅F intermolecular interactions in solid state. The study provides insights into the regulation of these polymorphs and their mechanical properties, revealing that one form is significantly stiffer and harder than another (Mondal, Kiran, Ramamurty, & Chopra, 2017).
Antibacterial Properties
Research by Chiodini et al. (2015) and Straniero et al. (2023) focuses on 3-substituted 2,6-difluorobenzamides, which have been found effective as inhibitors of the bacterial cell division protein FtsZ. These compounds, including derivatives of 3,4-difluorobenzamide, show potent antistaphylococcal properties, highlighting their potential as antibacterial agents (Chiodini, Pallavicini, Zanotto, Bissa, Radaelli, Straniero, Bolchi, Fumagalli, Ruggeri, De Giuli Morghen, & Valoti, 2015); (Straniero, Suigo, Lodigiani, & Valoti, 2023).
Industrial Applications
Yang et al. (2018) demonstrate the efficient production of 2,6-difluorobenzamide, a key intermediate in pesticide industries, using a recombinant Escherichia coli-based biocatalyst. This study provides a green and economical approach to producing such intermediates, potentially applicable to this compound as well (Yang, Pei, Xu, Wu, & Yang, 2018).
Synthesis and Chemical Properties
A study by Xiu-lian (2009) discusses the synthesis of 2,6-difluorobenzamide, an important precursor in chemical synthesis, from 2,6-dichlorobenzonitrile. This process features high yield, good product quality, and environmental friendliness, which could be relevant for the synthesis of this compound (Li Xiu-lian, 2009).
Eigenschaften
IUPAC Name |
3,4-difluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWOHNIHUBDEAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00234242 | |
Record name | 3,4-Difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00234242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85118-04-3 | |
Record name | 3,4-Difluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85118-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Difluorobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00234242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-difluorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.842 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3,4-difluorobenzamide interact with its target and what are the downstream effects?
A1: this compound has been identified as an inhibitor of the bacterial β-clamp, a protein essential for DNA replication. [] Specifically, it binds at the protein-protein interaction site of the β-clamp, disrupting its interaction with other proteins involved in DNA replication. [] This disruption inhibits bacterial growth, making it a potential target for antibacterial drug development. [] Furthermore, this compound has been shown to modulate the activity of potassium channels, specifically Kv7 channels, which are involved in neuronal excitability and smooth muscle function. [, , , ] Depending on the specific Kv7 subtype, this compound can act as either an opener or an inhibitor, altering the channels' electrophysiological properties and influencing cellular excitability. [, , , ]
Q2: Can you provide information about the structural characterization of this compound, including its molecular formula and weight?
A2: While the provided research articles focus on the biological activity of this compound, they do not delve into detailed spectroscopic data or specific structural characterization beyond its binding interactions.
Q3: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A3: Studies have investigated the SAR of this compound analogs, particularly in the context of melanin-concentrating hormone receptor 1 (MCH1R) antagonism. [, ] Modifications to the cyclohexyl ring and the substituents on the quinazoline ring were found to influence the compound's affinity for MCH1R and its antagonistic activity. [, ] These studies highlight the importance of specific structural features for the biological activity of this compound derivatives. Additionally, research on Kv7 channels suggests that different binding sites on these channels can be targeted by distinct chemical scaffolds, leading to varied functional effects. [] This implies that modifications to the this compound structure could potentially lead to compounds with greater selectivity for specific Kv7 subtypes. []
Q4: What is the in vitro and in vivo efficacy of this compound?
A4: In vitro studies demonstrate the inhibitory effect of this compound on the growth of Helicobacter pylori. [] It exhibits greater potency against H. pylori compared to E. coli, suggesting potential for species-specific drug development. [] Animal models further support the potential therapeutic benefits of this compound derivatives. For example, ATC0175, a close analog, displayed anxiolytic and antidepressant-like effects in rodent models, highlighting its potential for treating mood disorders. [, ] These preclinical studies provide a foundation for further investigation into the therapeutic potential of this compound and its analogs.
Q5: Are there any known resistance mechanisms to this compound?
A5: While the provided research does not explicitly investigate resistance mechanisms, it's crucial to consider this aspect for any potential drug candidate. Mutations in the target protein, such as the bacterial β-clamp or Kv7 channels, could potentially reduce the binding affinity and efficacy of this compound. Further research is needed to fully understand the development of resistance and explore strategies to mitigate this challenge.
Q6: What are the potential applications of this compound in drug development?
A6: The research suggests several potential applications for this compound and its derivatives:
- Antibacterial agents: The inhibitory activity against H. pylori β-clamp makes it a starting point for developing new antibacterial drugs, particularly for species-specific therapies. []
- Treatment of mood disorders: Analogs like ATC0175, with their demonstrated anxiolytic and antidepressant-like effects in animal models, hold promise for treating mood disorders. [, ]
- Modulation of neuronal excitability: The ability to influence Kv7 channel activity suggests potential applications in treating conditions characterized by neuronal hyperexcitability, such as epilepsy. [, , , ]
- Targeting smooth muscle function: By targeting specific Kv7 subtypes in smooth muscle, this compound derivatives may offer therapeutic avenues for conditions like overactive bladder. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.